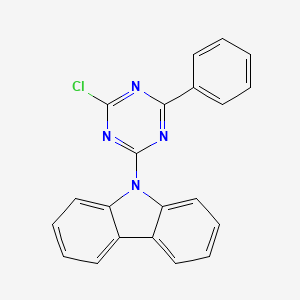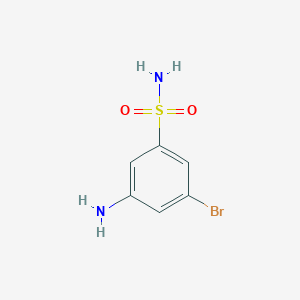
3-Amino-5-bromobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H7BrN2O2S . The structure of similar compounds is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, at room temperature .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Antitumor Applications Research has shown that halogenated sulfonamides, including compounds similar to 3-Amino-5-bromobenzene-1-sulfonamide, act as potent inhibitors of the carbonic anhydrase (CA) IX enzyme, which is associated with tumor tissues. Inhibition of CA IX has been suggested as a potential therapeutic approach for targeting tumor cells, as it presents a different inhibition profile compared to other CA isozymes, making these compounds interesting leads for antitumor agent development (Ilies et al., 2003).
Broad Specificity Antibodies for Sulfonamide Antibiotics A study developed broad specificity antibodies for detecting a wide range of sulfonamide antibiotic congeners, which are derivatives of sulfonamides like this compound. These antibodies, which can detect various sulfonamides in milk samples, were developed by immunizing with compounds structurally related to sulfonamides and could be crucial for screening food products for sulfonamide contamination, ensuring food safety (Adrián et al., 2009).
Antitumor Sulfonamide Libraries Another significant application involves the synthesis and screening of sulfonamide-focused libraries for antitumor activity. Compounds from these libraries have been evaluated for their ability to inhibit cell growth in various cancer cell lines, leading to the identification of potent cell cycle inhibitors that have advanced to clinical trials. This research underscores the importance of sulfonamides in the development of new antitumor agents (Owa et al., 2002).
Sulfonamide as Functional Group in Drug Design The sulfonamide group, a key component in compounds like this compound, plays a crucial role in medicinal chemistry. It is found in a variety of drugs, including sulfonamide antibacterials, which inhibit tetrahydropteroic acid synthetase. Despite historical concerns about hypersensitivity, the sulfonamide group remains a vital element in the development of new therapeutic agents, highlighting its safety and efficacy in drug design (Kalgutkar et al., 2010).
Wirkmechanismus
Target of Action
Sulfonamides, a class of compounds to which it belongs, are known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing it, thereby inhibiting the enzyme and disrupting folic acid synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthase, it prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of nucleic acids .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
By inhibiting folic acid synthesis, sulfonamides generally lead to a deficiency of nucleic acids in bacteria, thereby inhibiting their growth and reproduction .
Action Environment
For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Amino-5-bromobenzene-1-sulfonamide are not mentioned in the available resources, sulfonamides as a class of compounds have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Eigenschaften
IUPAC Name |
3-amino-5-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHCJSZERNZPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)
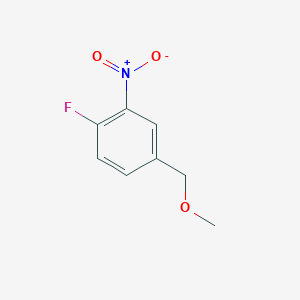



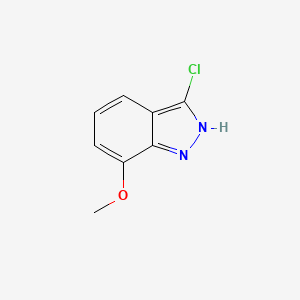
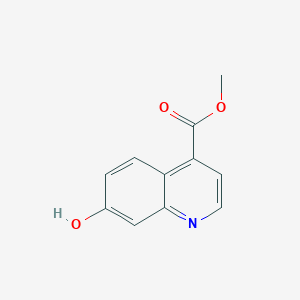


![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)
